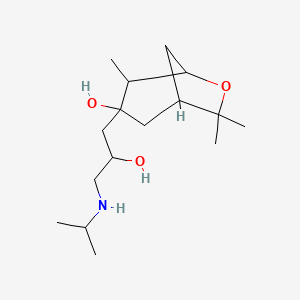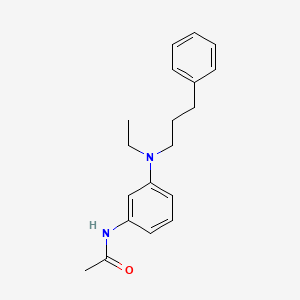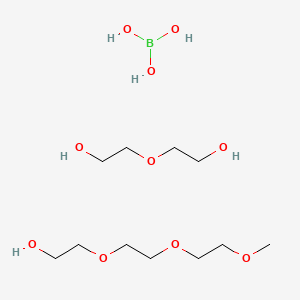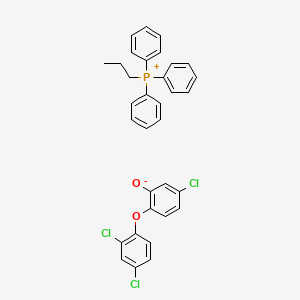
1-Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)- is a complex organic compound with a unique structure that includes a piperazine ring, an indolinylidene group, and a hydrazide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 1-Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)- typically involves multiple steps, starting with the preparation of the piperazineacetic acid derivative. The key steps include:
Formation of Piperazineacetic Acid: This can be achieved through the reaction of piperazine with chloroacetic acid under basic conditions.
Introduction of the Indolinylidene Group: This step involves the condensation of the piperazineacetic acid derivative with an indole derivative, typically under acidic conditions.
Formation of the Hydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the hydrazide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)- can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Compounds with an indole group can have similar applications in biology and medicine but may differ in their reactivity and mechanism of action.
Hydrazide derivatives: These compounds contain the hydrazide moiety and can be used in similar chemical reactions but may have different physical and chemical properties.
The uniqueness of 1-Piperazineacetic acid, (2-oxo-3-indolinylidene)hydrazide, dihydrochloride, sesquihydrate, (Z)- lies in its combination of these three functional groups, which gives it a distinct set of properties and applications.
Propriétés
Numéro CAS |
86873-20-3 |
|---|---|
Formule moléculaire |
C14H19Cl2N5O2 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C14H17N5O2.2ClH/c20-12(9-19-7-5-15-6-8-19)17-18-13-10-3-1-2-4-11(10)16-14(13)21;;/h1-4,15-16,21H,5-9H2;2*1H |
Clé InChI |
BHUPOZAAUUMLPR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)


